![molecular formula C5H10ClN3O B1459670 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride CAS No. 1798013-55-4](/img/structure/B1459670.png)
5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride
Overview
Description
5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3O and its molecular weight is 163.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride, a derivative of pyrazole, is known to interact with various biological targets. Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
For instance, some pyrazole derivatives have been found to exhibit superior antipromastigote activity, which was more active than standard drugs
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their diverse pharmacological effects . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Some pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The specific molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biological Activity
5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride (CAS No. 1798013-55-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrazole ring with a methoxy group and a methyl group at specific positions. The presence of these functional groups is significant as they can influence the compound's solubility, stability, and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:
Cancer Type | Cell Line | Inhibition Mechanism |
---|---|---|
Lung Cancer | A549 | Induction of apoptosis |
Breast Cancer | MDA-MB-231 | Cell cycle arrest in G2/M phase |
Colorectal Cancer | HCT116 | Inhibition of tubulin polymerization |
Prostate Cancer | LNCaP | Modulation of signaling pathways |
Studies have shown that this compound exhibits significant antiproliferative activity against these cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit activity by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific mechanism involves:
- Inhibition of COX Enzymes : Reducing the production of prostaglandins, which are mediators of inflammation.
- Modulation of Cytokine Release : Decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In vitro studies have demonstrated that this compound can significantly reduce inflammation markers in cell cultures stimulated with lipopolysaccharides (LPS) .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes and cancer progression.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Promotes programmed cell death in malignant cells through various signaling pathways.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole derivatives:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in MDA-MB-231 cell viability, with an IC50 value indicating potent activity .
- Anti-inflammatory Assays : In animal models, this compound showed significant reduction in edema formation and inflammatory cytokine levels when administered prior to inflammatory stimuli .
Scientific Research Applications
Chemical Properties and Structure
5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride has the molecular formula and a molecular weight of approximately 141.17 g/mol. It features a pyrazole ring substituted with a methoxy group and an amine group, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole derivatives can effectively inhibit bacterial growth, suggesting potential for development as antimicrobial agents .
Antioxidant Properties
The compound has shown promising antioxidant activity in various assays. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound a candidate for further exploration in therapeutic applications aimed at combating oxidative damage .
Drug Development
As a building block in the synthesis of more complex molecules, this compound is utilized in the development of new pharmaceuticals. Its structural features allow it to serve as an intermediate in synthesizing compounds with enhanced biological activity or specificity.
Cancer Research
Pyrazole derivatives have been investigated for their roles in cancer therapies. The compound's ability to modulate specific signaling pathways may contribute to its efficacy as an anticancer agent. Studies suggest that certain pyrazole derivatives can inhibit tumor growth by targeting key enzymes involved in cancer progression .
Neurological Studies
There is ongoing research into the neuroprotective effects of pyrazole compounds, including this compound. These compounds may play a role in protecting neuronal cells from damage due to various neurodegenerative conditions .
Polymer Chemistry
In material science, pyrazole derivatives are being explored for their potential use in developing novel polymers with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics .
Case Studies and Research Findings
Properties
IUPAC Name |
5-methoxy-1-methylpyrazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-5(9-2)3-4(6)7-8;/h3H,1-2H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXZKYQJMVKGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798013-55-4 | |
Record name | 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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